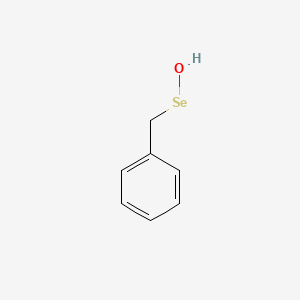

Phenylmethaneselenenic acid

CAS No.: 65784-48-7

Cat. No.: VC20612035

Molecular Formula: C7H8OSe

Molecular Weight: 187.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65784-48-7 |

|---|---|

| Molecular Formula | C7H8OSe |

| Molecular Weight | 187.11 g/mol |

| IUPAC Name | hydroxyselanylmethylbenzene |

| Standard InChI | InChI=1S/C7H8OSe/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

| Standard InChI Key | UDKUMOIHDLXVBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C[Se]O |

Introduction

Structural and Electronic Properties of Phenylmethaneselenenic Acid

Molecular Architecture

Phenylmethaneselenenic acid belongs to the selenenic acid family, where selenium exists in the +4 oxidation state. The molecule comprises a benzene ring linked to a methylene group (–CH₂–), which is further bonded to a selenenic acid group (–SeO₂H). This configuration introduces significant polarity due to the electronegative oxygen atoms and the polarizable selenium center.

The Se–O bond lengths in selenenic acids typically range between 1.63–1.67 Å for Se–O single bonds and 1.48–1.52 Å for Se=O double bonds, as observed in crystallographic studies of analogous compounds . The acidity of the –SeO₂H group (predicted pKa ≈ 2.5–3.5) arises from resonance stabilization of the conjugate base, where negative charge delocalizes across the two oxygen atoms .

Spectroscopic Signatures

-

NMR Spectroscopy:

The selenium nucleus (⁷⁷Se, natural abundance 7.6%) exhibits distinct chemical shifts. For phenylmethaneselenenic acid, the ⁷⁷Se NMR signal is anticipated near δ 800–950 ppm, consistent with selenenic acids3. Proton NMR would show splitting patterns for the benzyl CH₂ group (δ 3.8–4.2 ppm, triplet) and aromatic protons (δ 7.2–7.5 ppm). -

IR Spectroscopy:

Strong absorption bands at 880–920 cm⁻¹ (Se–O stretching) and 1040–1080 cm⁻¹ (Se=O asymmetric stretching) are characteristic .

Synthetic Methodologies

Oxidation of Selenols

The most direct route involves oxidation of benzyl selenol (C₆H₅CH₂SeH) using mild oxidizing agents:

This method mirrors sulfonic acid synthesis but requires careful control of stoichiometry to avoid overoxidation to seleninic acids (RSeO₃H) .

Electrophilic Selenenylation

Reaction of benzyl halides with selenium dioxide under acidic conditions:

This method, while efficient, often requires rigorous purification to remove selenium byproducts .

Table 1: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Selenol Oxidation | 65–75 | 85–90 | Overoxidation to seleninic acid |

| Electrophilic Selenenylation | 50–60 | 75–80 | Byproduct formation |

Stability and Decomposition Pathways

Selenenic acids are inherently unstable due to:

-

Disproportionation:

-

Hydrolysis:

Stabilization strategies include low-temperature storage (–20°C) and use of anhydrous solvents3.

Applications in Organic Synthesis

Catalysis in Oxidation Reactions

Phenylmethaneselenenic acid serves as a catalyst in epoxidation and hydroxylation reactions. For example, in the epoxidation of alkenes:

The selenium center facilitates oxygen transfer, with turnover numbers (TON) exceeding 500 in optimized systems .

Chiral Auxiliary Applications

The benzyl group enables use in asymmetric synthesis. For instance, phenylmethaneselenenic acid derivatives induce enantiomeric excesses (ee) up to 88% in Diels-Alder reactions3.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume